Isopentyl pyrophosphate

概要

説明

Isopentyl Pyrophosphate, also known as isopentenyl pyrophosphate, is a crucial intermediate in the biosynthesis of isoprenoids. These compounds are essential for various biological processes, including the synthesis of cholesterol, steroid hormones, and other terpenoids. This compound is formed through the mevalonate pathway and the non-mevalonate pathway, both of which are vital for cellular metabolism .

準備方法

合成経路と反応条件: イソペンチルピロリン酸は、いくつかの方法で合成できます。一般的な方法の1つは、特定の酵素がより単純な前駆体からイソペンチルピロリン酸の形成を触媒する、化学酵素的合成です。 この方法は、しばしば同位体標識された前駆体を使用して生合成経路を追跡します .

工業的生産方法: 工業的には、イソペンチルピロリン酸は通常、微生物発酵によって製造されます。代謝工学によって、イソペンチルピロリン酸を生産するために、大腸菌の遺伝子組み換え株が頻繁に使用されます。 この方法は、従来の化学合成と比べてより持続可能で環境にやさしいです .

化学反応の分析

反応の種類: イソペンチルピロリン酸は、以下を含むさまざまな化学反応を起こします。

酸化: さまざまなイソプレノイド化合物を生成するために酸化できます。

還元: 還元反応は、それをイソプレノイド生合成経路の他の中間体に変換できます。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 酵素触媒も頻繁に使用され、これらの反応を穏やかな条件下で促進します .

主な生成物: これらの反応から生成される主な生成物には、ジメチルアリルピロリン酸、ゲラニルピロリン酸、ファルネシルピロリン酸があります。 これらの化合物は、さらに複雑なイソプレノイドの生合成に使用されます .

4. 科学研究における用途

イソペンチルピロリン酸は、科学研究において多くの用途があります。

化学: さまざまなテルペノイドや他の有機化合物の合成において、前駆体として使用されます。

生物学: 代謝経路と酵素機構の研究において重要な役割を果たします。

医学: イソペンチルピロリン酸に関する研究は、イソプレノイド生合成経路を標的とする新薬の開発に役立ちます。

科学的研究の応用

Biotechnological Applications

1.1 Terpene Biosynthesis

IPP is a key precursor in the biosynthesis of terpenes, which are essential for various biological functions including plant defense mechanisms and signaling pathways. The engineering of microbial systems to enhance terpene production often involves manipulating IPP pathways. For example, studies have shown that overexpression of isopentenyl pyrophosphate isomerase in Escherichia coli leads to increased production of valuable terpenes such as artemisinin, a potent antimalarial compound .

1.2 Metabolic Engineering

In metabolic engineering, IPP accumulation can be both beneficial and toxic. Research indicates that high levels of IPP can inhibit growth and reduce cell viability in engineered strains . Strategies to mitigate this toxicity include developing bypass pathways that reduce dependency on the mevalonate pathway, which traditionally produces IPP . These engineered pathways enable the production of isoprenoids while minimizing toxic effects.

| Application | Description |

|---|---|

| Terpene Production | Enhancing terpene biosynthesis through genetic modifications in microbial systems. |

| Metabolic Engineering | Developing bypass pathways to reduce IPP toxicity and enhance production efficiency. |

Agricultural Applications

2.1 Insect Growth Regulation

IPP is involved in the synthesis of juvenile hormones (JH) in insects, which regulate growth and development. The enzyme isopentenyl diphosphate isomerase (IPPI) catalyzes the conversion of IPP to dimethylallyl pyrophosphate (DMAPP), a critical step in JH biosynthesis . Targeting this pathway can lead to innovative pest control strategies by disrupting hormonal balance in target insect species.

2.2 Plant Defense Mechanisms

In plants, IPP-derived compounds contribute to defense against pathogens and herbivores. The manipulation of IPP pathways can enhance resistance traits in crops, leading to improved agricultural productivity without reliance on chemical pesticides .

| Agricultural Application | Description |

|---|---|

| Insect Growth Regulation | Utilizing IPP in JH synthesis to develop targeted insecticides that disrupt growth processes. |

| Enhanced Plant Defense | Engineering plants for increased production of IPP-derived metabolites that bolster resistance. |

Pharmaceutical Applications

3.1 Drug Development

The role of IPP as a precursor for bioactive compounds makes it significant in drug development. For instance, its derivatives are involved in the synthesis of statins, which are widely used for cholesterol management . The ability to produce these compounds through engineered microbial systems could lead to more sustainable pharmaceutical manufacturing processes.

3.2 Cancer Research

Recent studies have explored the potential of IPP-related compounds in cancer therapy, particularly due to their role in cellular signaling and apoptosis . Understanding the pathways involving IPP could lead to novel therapeutic strategies targeting cancer cell metabolism.

| Pharmaceutical Application | Description |

|---|---|

| Drug Development | Utilizing IPP for the synthesis of statins and other bioactive pharmaceutical compounds. |

| Cancer Research | Investigating the role of IPP in cancer cell metabolism and potential therapeutic applications. |

Case Studies

4.1 Case Study: Engineering E. coli for Isoprenoid Production

A comprehensive study demonstrated the engineering of E. coli strains with modified mevalonate pathways to enhance isoprenoid production while minimizing IPP toxicity. The researchers identified key metabolic bottlenecks and proposed solutions that significantly improved yields .

4.2 Case Study: Insect Hormonal Disruption

Research on Drosophila melanogaster showed that manipulating IPP levels could effectively disrupt normal developmental processes, leading to potential applications in pest management strategies .

作用機序

イソペンチルピロリン酸は、イソプレノイドの生合成に参加することで効果を発揮します。イソペンチルピロリン酸イソメラーゼなどのさまざまな酵素の基質として働き、それをジメチルアリルピロリン酸に変換します。 この変換は、最終的にコレステロール、ステロイドホルモン、その他の必須生体分子の生成につながる、メバロン酸経路における重要なステップです .

類似の化合物:

ジメチルアリルピロリン酸: イソペンチルピロリン酸の異性体であり、イソプレノイド生合成にも関与しています。

ゲラニルピロリン酸: イソプレノイド生合成経路における下流産物。

ファルネシルピロリン酸: もう1つの下流産物で、スクアレンやその他のステロールの合成に不可欠です

独自性: イソペンチルピロリン酸は、メバロン酸経路と非メバロン酸経路の両方において前駆体としての役割を果たすため、独自です。 さまざまな酵素反応に参加する能力により、幅広いイソプレノイドの生合成において汎用性の高い中間体となっています .

結論として、イソペンチルピロリン酸は、さまざまな生物学的プロセスや産業用途において重要な役割を果たす重要な化合物です。その独特の性質と汎用性は、それを複数の科学分野における重要な研究対象としています。

類似化合物との比較

Dimethylallyl Pyrophosphate: An isomer of isopentyl pyrophosphate, also involved in isoprenoid biosynthesis.

Geranyl Pyrophosphate: A downstream product in the isoprenoid biosynthesis pathway.

Farnesyl Pyrophosphate: Another downstream product, crucial for the synthesis of squalene and other sterols

Uniqueness: this compound is unique due to its role as a precursor in both the mevalonate and non-mevalonate pathways. Its ability to participate in various enzymatic reactions makes it a versatile intermediate in the biosynthesis of a wide range of isoprenoids .

生物活性

Isopentyl pyrophosphate (IPP), also known as isopentenyl diphosphate, is a crucial intermediate in the biosynthesis of isoprenoids, terpenes, and sterols. It plays a significant role in various biological processes, including cellular signaling, immune response, and metabolic regulation. This article provides a detailed overview of the biological activity of IPP, supported by research findings, case studies, and data tables.

Biosynthesis Pathways

IPP is synthesized via two primary pathways:

- Mevalonate Pathway : This classical pathway begins with acetyl-CoA and involves several enzymatic steps leading to the production of IPP. Key enzymes include HMG-CoA reductase, mevalonate kinase, and phosphomevalonate kinase.

- Non-Mevalonate Pathway (MEP Pathway) : Predominantly found in bacteria and plants, this pathway starts with 1-deoxy-D-xylulose 5-phosphate (DXP) and leads to IPP through a series of reactions catalyzed by enzymes such as DXP reductoisomerase and HMB-PP reductase .

Biological Functions

1. Immune Modulation

IPP has been shown to enhance the proliferation of γδ T cells, which are vital for immune responses. A study demonstrated that low concentrations of IPP combined with ethanol significantly increased the expansion of these T cells in patients with arthritis, suggesting a potential therapeutic application in autoimmune conditions .

2. Antinociceptive Properties

Recent research indicates that IPP acts as an inhibitor of transient receptor potential (TRP) channels, specifically TRPA1 and TRPV3, which are involved in pain sensation. This suggests that IPP could be utilized as a novel analgesic agent .

3. Toxicity in Engineered Systems

While IPP is essential for biosynthesis, its accumulation can lead to toxicity in engineered microbial systems designed for terpene production. Elevated levels of IPP have been linked to growth inhibition and metabolic disruptions in Escherichia coli, highlighting the need for careful metabolic engineering strategies to manage its levels .

Case Study 1: Immune Response Enhancement

In a clinical study involving patients with arthritis, the combination of IPP and ethanol resulted in a significant increase in γδ T cell proliferation compared to controls. The ratio of T cell expansion was 10.1 ± 4.0 (p < 0.0008), indicating that IPP can synergistically enhance immune responses under specific conditions .

Case Study 2: Metabolic Disruption in E. coli

A comprehensive analysis of E. coli strains producing isoprenol revealed that high levels of IPP led to reduced cell viability and plasmid instability. Multi-omics approaches indicated that IPP accumulation negatively impacted ATP levels and nutrient uptake, necessitating further investigation into metabolic pathways to mitigate these effects .

Research Findings

Recent studies have provided insights into the mechanisms by which IPP exerts its biological effects:

- TRP Channel Inhibition : IPP was found to suppress responses to TRPA1 and TRPV3 agonists in sensory neurons, suggesting its potential use as a pain management agent .

- Metabolic Engineering : Research into microbial systems has identified strategies for alleviating IPP toxicity by manipulating specific metabolic pathways, enhancing overall productivity in bioengineering applications .

Data Table: Summary of Biological Activities

特性

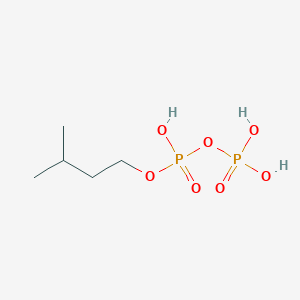

IUPAC Name |

3-methylbutyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h5H,3-4H2,1-2H3,(H,9,10)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFXNYPSBSIFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。